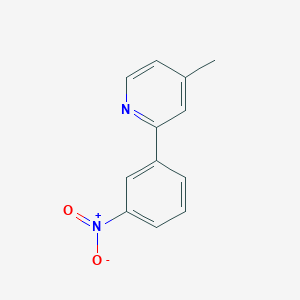

3-(4-Methylpyridin-2-yl)nitrobenzene

説明

3-(4-Methylpyridin-2-yl)nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) and a 4-methylpyridin-2-yl moiety. This structure combines the electron-withdrawing nitro group with the electron-donating methyl-substituted pyridine, creating unique electronic and steric properties.

特性

分子式 |

C12H10N2O2 |

|---|---|

分子量 |

214.22 g/mol |

IUPAC名 |

4-methyl-2-(3-nitrophenyl)pyridine |

InChI |

InChI=1S/C12H10N2O2/c1-9-5-6-13-12(7-9)10-3-2-4-11(8-10)14(15)16/h2-8H,1H3 |

InChIキー |

PFRLLPCSUCXFKA-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-(4-Methylpyridin-2-yl)nitrobenzene, enabling comparative analysis:

4-Methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile

- Structure : Combines a nitrobenzylidene group with a pyrrole-carbonitrile system and a 4-methylpyridine ring.

- Key Differences: The presence of a conjugated enone system (2-oxo-2,5-dihydro-1H-pyrrole) introduces additional resonance stabilization absent in the target compound . The nitro group is part of a benzylidene substituent, altering electronic effects compared to direct benzene ring substitution.

- Relevance : This compound’s crystallographic data (reported in Acta Crystallographica) highlights planar geometry and intermolecular hydrogen bonding, which may inform predictions about the target compound’s solid-state behavior .

4-Methyl-3-nitropyridin-2-amine

- Structure : A pyridine ring substituted with nitro and amine groups at positions 3 and 2, respectively, and a methyl group at position 3.

- Key Differences :

- The amine group (-NH₂) enhances solubility in polar solvents via hydrogen bonding, whereas the target compound lacks such functionality .

- Substituent positions influence aromatic electrophilic substitution reactivity; the nitro group in the target compound may deactivate the benzene ring more strongly than in this pyridine derivative.

4-Methyl-3-nitro-N-(2-pyridinylmethyl)benzamide

- Structure : A benzamide derivative with nitro and pyridinylmethyl substituents.

- Key Differences :

- Synthesis Insights : Registered under CAS 313981-40-7, this compound’s synthetic route (e.g., Friedel-Crafts acylation) could guide derivatization strategies for the target molecule .

Nitrobenzene (C₆H₅NO₂)

- Structure : A benzene ring with a single nitro substituent.

- Key Differences: Lacks the 4-methylpyridin-2-yl group, resulting in reduced steric hindrance and simpler electronic effects. Nitrobenzene is sparingly soluble in water (0.2% w/w at 20°C) but miscible with organic solvents like benzene and diethyl ether .

- Toxicological Context: Nitrobenzene is a known hepatotoxin and methemoglobin inducer .

Comparative Data Table

Research Findings and Implications

- Reactivity : The target compound’s nitro group likely directs electrophilic substitution to meta positions on the benzene ring, similar to nitrobenzene. However, the methylpyridyl group may sterically hinder reactions, as seen in bulky analogs like 4-Methyl-5-(4-nitrobenzylidene)pyridine .

- Stability : Crystallographic studies of related compounds suggest that intermolecular interactions (e.g., van der Waals forces) stabilize the solid state, which could be leveraged in designing crystalline materials .

- Biological Activity : While nitrobenzene is toxic, hybrid structures like 4-Methyl-3-nitropyridin-2-amine exhibit reduced toxicity due to metabolic pathway alterations, hinting at safer profiles for the target compound .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。